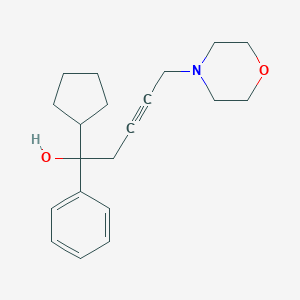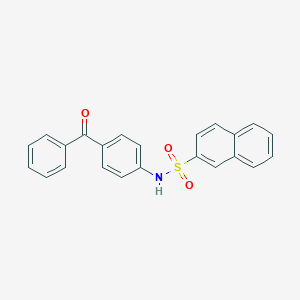![molecular formula C15H15ClN2OS B245945 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea](/img/structure/B245945.png)
1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea (CPTU) is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of thiourea derivatives, which have been found to possess various biological activities. CPTU has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antiviral agent. In
作用機序
The exact mechanism of action of 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea is not fully understood. However, it is believed to act by binding to the colchicine binding site of tubulin, which is a component of the microtubule network. This binding disrupts the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells. 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. In addition, 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea has been found to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects
1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea has been found to have various biochemical and physiological effects. In cancer cells, 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea induces apoptosis by activating caspases, which are enzymes that cleave proteins and promote cell death. 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea also inhibits the activity of Aurora kinases, which are involved in cell division and are overexpressed in many types of cancer. In inflammatory cells, 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea inhibits the production of pro-inflammatory cytokines and chemokines by blocking the NF-κB pathway. In viral-infected cells, 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea inhibits the replication of viruses by inhibiting viral proteases.
実験室実験の利点と制限
1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea has also been found to have low toxicity in normal cells, making it a potential candidate for therapeutic applications. However, 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous systems. In addition, 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea has been found to have poor bioavailability, which can limit its efficacy in vivo.
将来の方向性
For the study of 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea include further studies in cancer, inflammatory, and antiviral research, as well as improving the solubility and bioavailability of 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea for potential therapeutic applications.
合成法
The synthesis of 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea involves the reaction of 2-chloroethanol with 2-chlorophenol in the presence of potassium carbonate to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with phenyl isothiocyanate in the presence of triethylamine to form 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea. The overall reaction scheme can be represented as follows:
科学的研究の応用
1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea has been studied for its potential therapeutic applications in various fields of research. In cancer research, 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by targeting the microtubule network. In inflammatory research, 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea has been found to inhibit the production of pro-inflammatory cytokines and chemokines. In antiviral research, 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea has been found to inhibit the replication of certain viruses, including HIV-1 and HCV.
特性
分子式 |
C15H15ClN2OS |
|---|---|
分子量 |
306.8 g/mol |
IUPAC名 |
1-[2-(2-chlorophenoxy)ethyl]-3-phenylthiourea |
InChI |
InChI=1S/C15H15ClN2OS/c16-13-8-4-5-9-14(13)19-11-10-17-15(20)18-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,20) |
InChIキー |
PULFXKXHJNFKID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NCCOC2=CC=CC=C2Cl |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NCCOC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B245898.png)
![3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245905.png)
![6-(4-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245907.png)
![7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245921.png)
![7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245922.png)
![6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245924.png)
![3-(4-Methoxybenzyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245926.png)
![4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B245927.png)
![2-[Benzyl(methyl)amino]ethyl 3-chlorobenzoate](/img/structure/B245938.png)

![1-Dibenzo[b,d]furan-3-yl-3-(4-fluoroanilino)-1-propanone](/img/structure/B245942.png)
![(3Z)-3-(6-methyl-5,6-dihydro-2H-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-ylidene)naphthalen-2-one](/img/structure/B245943.png)

![N-[2-(2-Chlorophenoxy)ethyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B245950.png)